molecular formula C10H8NNaO5S B576755 Mordant Green 4 CAS No. 10279-68-2

Mordant Green 4

Cat. No. B576755
CAS RN: 10279-68-2
M. Wt: 277.226
InChI Key: MCTSPGQLUUIIJY-LBEJWNQZSA-M
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Description

Mordant Green 4, also known as C.I.Mordant Green 4 or C.I.10005, belongs to the naphthoquinone class . It has a molecular formula of C10H7NO2 and a molecular weight of 173.17 . It is soluble in water, producing a yellow color, and soluble in ethanol, producing a red light yellow color . When used with chrome as a mordant, it produces a brown color, and with cobalt mordanting, it produces a big red color .


Synthesis Analysis

Mordant Green 4 is synthesized through a reaction between Naphthalen-2-ol and nitrous acid. The product of this reaction is then converted to the bisulfite compound .


Molecular Structure Analysis

The molecular structure of Mordant Green 4 is based on the naphthoquinone class . Its molecular formula is C10H7NO2 .


Physical And Chemical Properties Analysis

Mordant Green 4 is soluble in water and ethanol . It exhibits different colors when used with different mordants: brown light olive with chromium and yellow green with iron . In concentrated sulfuric acid, it turns to dark brown, and upon dilution, brown floc precipitates .

Scientific Research Applications

Microwave-Assisted Exploration of Yellow Natural Dyes

Recent research by Rehman et al. (2022) focuses on sustainable heating techniques for extracting colorants from plant sources, utilizing microwave radiation for dyeing polyamide (nylon) fabric. The study emphasizes the use of eco-friendly bio-mordants over synthetic mordants to improve the fastness of dyed fabrics, highlighting the potential of natural dyes in green and sustainable processes.

Green Synthesis and Application of Textile Colorants

Nambela, Haule, and Mgani (2020) in their review discuss the environmental challenges of colorants. They compare natural and synthetic colorants, focusing on the greener life cycle of natural colorants. However, they highlight the performance issues with natural colorants, which can be enhanced using mordants. The review suggests improvements in colorant stability under optimal dyeing conditions as an alternative to mordants.

Use of Metal-Rich Pumpkin Extracts in Natural Dyeing

Hosseinnezhad et al. (2021) examined the use of pumpkin extract as a bio-mordant for green dyeing of natural fibers like wool. They used Reseda luteolaare and Madder as natural dyes, evaluating the effectiveness of bio-mordant on fibers. The study highlights the environmental benefits of using natural mordants and their potential in sustainable dyeing processes.

Microwave-Assisted Henna Organic Dyeing of Polyester Fabric

Arain et al. (2019) presented a green technique for mordanting and dyeing polyester fabric using natural henna dye and microwave technology. They used lemon as a natural bio-mordant, comparing it with conventional mordanting methods. The study demonstrates how microwave technology can reduce the time required for mordanting and dyeing, while also improving color fixation.

Eco-Friendly Dyeing Using Hematoxylin Natural Dye

El-Zawahry, Shokry, El-Khatib, and Rashad (2021) investigated the use of hematoxylin dye extracted from Haematoxylum Campechianum L. for bioactive dyeing and finishing of cotton fabric. Their approach involved using gelatine and aloe vera as bio-mordants, optimizing dyeing conditions, and assessing fastness properties. The study emphasizes the environmental benefits and functional properties of using natural dyes and bio-mordants.

Mechanism of Action

The mechanism of action for Mordant Green 4, like other mordant dyes, involves forming a coordination complex with the dye, which then attaches to the fabric . This process can be influenced by the action of the mordant on the substrate .

Safety and Hazards

Safety data suggests avoiding dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . It is recommended to use personal protective equipment, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Future Directions

While specific future directions for Mordant Green 4 are not mentioned in the available sources, there is a general trend in the textile industry towards using bio-based colorants and bio-mordants due to their environmental benefits . This could potentially influence future research and applications of Mordant Green 4 and similar dyes.

properties

IUPAC Name

sodium;(1E)-2-hydroxy-1-hydroxyiminonaphthalene-2-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO5S.Na/c12-10(17(14,15)16)6-5-7-3-1-2-4-8(7)9(10)11-13;/h1-6,12-13H,(H,14,15,16);/q;+1/p-1/b11-9+;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCTSPGQLUUIIJY-LBEJWNQZSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(C2=NO)(O)S(=O)(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C\2C(=C1)C=CC(/C2=N/O)(O)S(=O)(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8NNaO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Mordant Green 4

CAS RN

10279-68-2
Record name C.I. Mordant Green 4
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010279682
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2-naphthalenedione, 1-oxime, bisulfited
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.030.558
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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